molecular formula C17H18N2O3 B497028 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate CAS No. 700862-03-9

4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate

Cat. No.: B497028
CAS No.: 700862-03-9
M. Wt: 298.34g/mol
InChI Key: TYPGRVIVUHGTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate is a chemical compound that belongs to the class of carbamate esters. . This compound is characterized by its ability to inhibit cholinesterase, an enzyme essential for the proper functioning of the nervous system in insects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate typically involves the reaction of 4-(acetylamino)phenol with methyl(4-methylphenyl)carbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol and dichloromethane, and the reaction is often facilitated by the presence of catalysts or reagents like sodium borohydride .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reaction time to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized carbamate derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can produce a variety of substituted carbamate esters with different functional groups.

Scientific Research Applications

4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of carbamate chemistry and reaction mechanisms.

    Biology: The compound is studied for its effects on cholinesterase inhibition and its potential use in pest control.

    Medicine: Research is conducted on its potential therapeutic applications, particularly in the development of drugs targeting cholinesterase-related disorders.

    Industry: It is widely used in the agricultural industry as an insecticide and pesticide to protect crops from pests.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate involves the inhibition of cholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound disrupts the normal functioning of the nervous system in insects, leading to their paralysis and death. The molecular targets include the active site of cholinesterase, where the compound binds and prevents the enzyme from performing its function.

Comparison with Similar Compounds

4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate can be compared with other carbamate esters, such as:

    Aldicarb: Another carbamate insecticide with a similar mechanism of action but different chemical structure.

    Methomyl: A carbamate insecticide known for its high toxicity and rapid action.

    Propoxur: A carbamate insecticide with a broad spectrum of activity against various pests.

The uniqueness of this compound lies in its specific chemical structure, which provides a balance between efficacy and safety, making it a widely used insecticide in agricultural practices.

Properties

IUPAC Name

(4-acetamidophenyl) N-methyl-N-(4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-4-8-15(9-5-12)19(3)17(21)22-16-10-6-14(7-11-16)18-13(2)20/h4-11H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPGRVIVUHGTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196648
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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